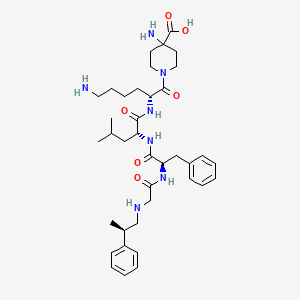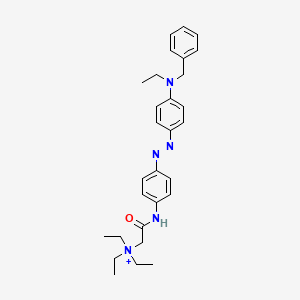
Gozetotide alf-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gozetotide ALF-18, also known as Gallium (68Ga) gozetotide, is a radiopharmaceutical compound used primarily for imaging prostate cancer. It is a diagnostic agent that targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is used in positron emission tomography (PET) scans to detect and monitor prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gozetotide ALF-18 is synthesized by radiolabeling a PSMA-targeting ligand with Gallium-68. The process involves the following steps:
Preparation of Gallium-68: Gallium-68 is obtained from a Germanium-68/Gallium-68 generator.
Radiolabeling: The PSMA-targeting ligand is mixed with Gallium-68 in a buffer solution.
Purification: The radiolabeled compound is purified using solid-phase extraction (SPE) to achieve high radiochemical purity.
Industrial Production Methods
The industrial production of this compound involves automated synthesis platforms to ensure consistency and high yield. The process is optimized for large-scale production, with a focus on maintaining high radiochemical purity and yield .
Chemical Reactions Analysis
Types of Reactions
Gozetotide ALF-18 primarily undergoes radiolabeling reactions. The key reaction involves the chelation of Gallium-68 with the PSMA-targeting ligand.
Common Reagents and Conditions
Reagents: Gallium-68, PSMA-targeting ligand, buffer solution (pH 4-5).
Conditions: Temperature of 65°C, reaction time of 5 minutes.
Major Products
The major product of the radiolabeling reaction is the Gallium-68 labeled PSMA-targeting ligand, which is used for PET imaging .
Scientific Research Applications
Gozetotide ALF-18 has several scientific research applications, particularly in the field of medical imaging:
Prostate Cancer Imaging: It is used to detect and monitor prostate cancer by targeting PSMA, which is overexpressed in prostate cancer cells.
Staging and Restaging: It helps in staging primary prostate cancer and restaging recurrent disease.
Therapeutic Monitoring: It is used to assess the efficacy of prostate cancer treatments.
Mechanism of Action
Gozetotide ALF-18 works by binding to the prostate-specific membrane antigen (PSMA) on the surface of prostate cancer cells. Once bound, the Gallium-68 emits positrons, which are detected by PET scans. This allows for precise imaging of prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gallium-68 PSMA-11: Another PSMA-targeting radiopharmaceutical used for prostate cancer imaging.
Fluorine-18 PSMA-1007: A fluorine-18 labeled PSMA-targeting compound used for PET imaging.
Uniqueness
Gozetotide ALF-18 is unique due to its high radiochemical purity and efficient production methods. It offers high sensitivity and specificity for detecting prostate cancer cells, making it a valuable tool in prostate cancer diagnosis and management .
Properties
Molecular Formula |
C44H60AlFN6O17 |
|---|---|
Molecular Weight |
990.0 g/mol |
IUPAC Name |
aluminum;2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-hydroxyphenyl]methyl-[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;fluorine-18(1-) |
InChI |
InChI=1S/C44H62N6O17.Al.FH/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);;1H/q;+3;/p-3/t32-,33-;;/m0../s1/i;;1-1 |
InChI Key |
XIWCYNLURQSGJS-OECGVUFTSA-K |
Isomeric SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)[O-])CC(=O)[O-])O.[18F-].[Al+3] |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)[O-])CC(=O)[O-])O.[F-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


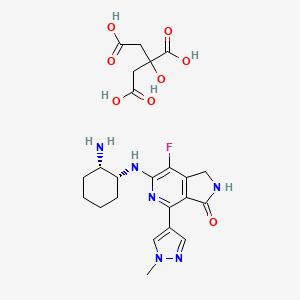
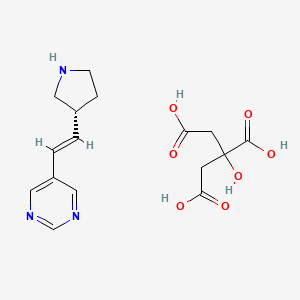


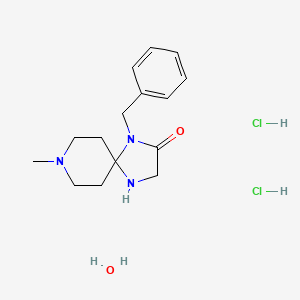
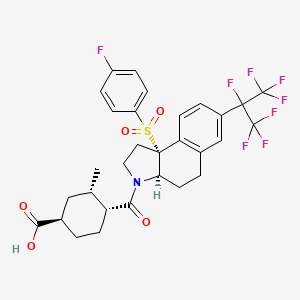

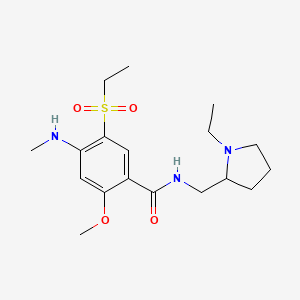
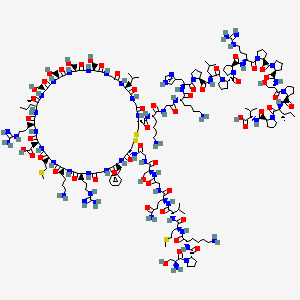
![6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10860210.png)
![[(1R,5R)-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B10860224.png)

